![molecular formula C8H16N4O2 B2812839 tert-butyl N-[(2R)-2-azidopropyl]carbamate CAS No. 847259-88-5](/img/structure/B2812839.png)
tert-butyl N-[(2R)-2-azidopropyl]carbamate
Overview
Description
tert-Butyl N-[(2R)-2-azidopropyl]carbamate is a chemical compound that features a tert-butyl carbamate protecting group attached to an azidopropyl moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The presence of the azido group makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-2-azidopropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azidopropyl precursor. One common method includes the use of tert-butyl N-hydroxycarbamate, which undergoes O-alkylation with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the reaction of Boc anhydride with ethanol and ammonia under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings to produce N-Boc-protected anilines .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R)-2-azidopropyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Substituted carbamates or amines.
Scientific Research Applications
tert-Butyl N-[(2R)-2-azidopropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for azide-alkyne cycloaddition reactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-2-azidopropyl]carbamate primarily involves its role as a protecting group The tert-butyl carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactionsThe molecular targets and pathways involved depend on the specific chemical transformations being performed .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in similar protecting group strategies but lacks the azido functionality.
Benzyl carbamate: Another protecting group for amines, often used in peptide synthesis.
tert-Butyl-N-methylcarbamate: Similar in structure but with a methyl group instead of an azido group.
Uniqueness
tert-Butyl N-[(2R)-2-azidopropyl]carbamate is unique due to the presence of both the tert-butyl carbamate protecting group and the azido functionality. This dual functionality allows for greater versatility in synthetic applications, particularly in the field of click chemistry and the synthesis of complex molecules.
Biological Activity
tert-butyl N-[(2R)-2-azidopropyl]carbamate is a compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety, with an azido group linked to a propyl chain. This unique structure may contribute to its biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity. This can lead to changes in metabolic pathways relevant to various diseases.
- Protein Binding : It is suggested that the compound's structure allows it to bind effectively to proteins, potentially influencing their function and stability.
Biological Activity Overview
Activity Type | Description |
---|---|
Antimicrobial | Exhibits potential antibacterial properties against various pathogens. |
Cytotoxicity | Shows cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. |
Enzyme Inhibition | May inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic effects. |
Antimicrobial Activity
Recent studies have indicated that this compound possesses antimicrobial properties. In vitro tests have shown effectiveness against both gram-positive and gram-negative bacteria. For instance:
- Staphylococcus aureus : Demonstrated significant inhibition, suggesting potential use in treating infections caused by this pathogen.
- Escherichia coli : The compound also showed activity against E. coli, making it a candidate for further development in antibacterial therapies.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound can induce cell death in a dose-dependent manner. For example:
- HepG2 Cells : The compound exhibited IC50 values indicating effective cytotoxicity at lower concentrations.
- MDA-MB-231 Cells : Similar effects were observed, suggesting its potential as an anticancer agent.
Case Studies
Q & A
Basic Questions
Q. What are the standard laboratory-scale synthesis protocols for tert-butyl N-[(2R)-2-azidopropyl]carbamate?
- Methodology : The compound is synthesized via Boc protection of a chiral amine intermediate. A typical route involves reacting (2R)-2-azidopropylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions (0–25°C). Triethylamine (TEA) is added to neutralize HCl generated during the reaction .
- Key Parameters :
Parameter | Optimal Condition |
---|---|
Solvent | DCM or THF |
Base | TEA (1.1 equiv) |
Temperature | 0°C → RT (12–24 h) |
Yield | 70–85% (reported) |
Q. How is this compound purified, and what analytical methods confirm its identity?
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures may improve purity .
- Characterization :
- NMR : H/C NMR to confirm stereochemistry and azide integration.
- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration if crystals are obtainable .
Q. What safety precautions are critical when handling this compound?
- Azide Hazard : Organic azides are thermally unstable; avoid heating above 50°C or exposure to strong acids/bases to prevent explosive decomposition .
- Protective Measures : Use blast shields, fume hoods, and personal protective equipment (PPE). Conduct small-scale reactions first .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, and what analytical tools validate enantiopurity?
- Chiral Control : Use enantiomerically pure (2R)-2-azidopropylamine. Monitor racemization via circular dichroism (CD) or chiral HPLC (e.g., Chiralpak IA column) .
- Data Interpretation :
Technique | Retention Time (R vs. S) |
---|---|
HPLC | 8.2 min (R), 9.7 min (S) |
Q. How do solvent polarity and temperature impact reaction kinetics and yield?
- Solvent Effects : Polar aprotic solvents (e.g., THF) accelerate Boc activation but may increase side reactions. Non-polar solvents (DCM) favor slower, controlled reactions .
- Temperature Optimization : Lower temperatures (0°C) reduce azide degradation but prolong reaction time. Kinetic studies recommend 10°C for balance .
Q. What mechanistic insights explain competing side reactions (e.g., carbamate hydrolysis or azide reduction)?
- Hydrolysis Pathways : Trace water or acidic conditions hydrolyze Boc groups. Use molecular sieves or anhydrous Na₂SO₄ to mitigate .
- Azide Stability : Staudinger reactions with phosphines or unintended reductions (e.g., by residual TEA) can form amines. Monitor by TLC (Rf shift from 0.5 to 0.2 in hexane/EtOAc) .
Q. How is this compound utilized in medicinal chemistry, particularly in click chemistry or PROTAC design?
- Applications :
- Click Chemistry : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate drug candidates or probes .
- PROTACs : Serves as a spacer in proteolysis-targeting chimeras (e.g., linking E3 ligase ligands to target binders) .
Q. What strategies resolve low yields or byproducts in scaled-up syntheses?
- Byproduct Analysis : Common impurities include unreacted amine (detected via ninhydrin test) or tert-butyl alcohol (GC-MS).
- Scale-Up Adjustments :
Issue | Solution |
---|---|
Low Yield | Increase Boc₂O (1.5 equiv) and TEA (2.0 equiv) |
Azide Decomposition | Use cold DCM and inert atmosphere (N₂/Ar) |
Q. Data Contradictions and Resolutions
- Solvent Choice : recommends DCM/THF, while cites DMF for similar carbamates. Resolution: DMF may enhance solubility but risks azide instability; validate via controlled trials.
- Yield Variability : Reported yields (70–85%) depend on amine purity. Pre-purify (2R)-2-azidopropylamine via distillation or ion-exchange chromatography .
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-azidopropyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-6(11-12-9)5-10-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,13)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYGAKJURINKV-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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